

1-(Bromomethyl)-3-chloro-5-nitrobenzene structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

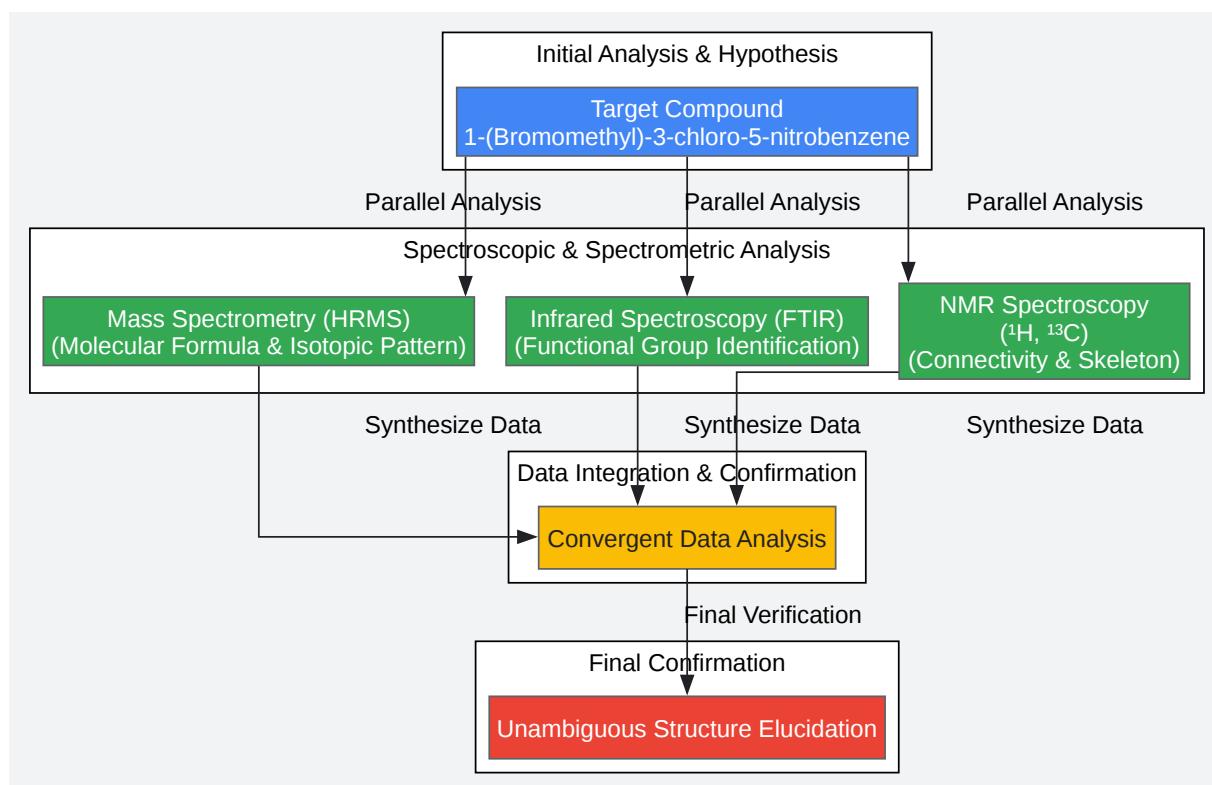
Compound Name: 1-(Bromomethyl)-3-chloro-5-nitrobenzene

Cat. No.: B1522254

[Get Quote](#)

An In-Depth Technical Guide to the Structural Elucidation of **1-(Bromomethyl)-3-chloro-5-nitrobenzene**

Abstract


This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of **1-(bromomethyl)-3-chloro-5-nitrobenzene** (CAS No: 865624-17-5). Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural steps to explain the causal logic behind the analytical choices. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating system for confirming the molecular structure, ensuring the highest degree of scientific integrity. This guide serves as a practical blueprint for the characterization of complex substituted aromatic intermediates critical to the pharmaceutical and agrochemical industries.

Introduction and Strategic Overview

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a key building block in organic synthesis. Its trifunctional nature—possessing a reactive bromomethyl group for alkylation, and electron-deficient aromatic ring due to the chloro and nitro substituents—makes it a versatile intermediate.^[1] Given its role in the synthesis of high-value final products, rigorous structural confirmation is not merely procedural; it is a prerequisite for ensuring reaction success, purity, and safety.

The compound is typically a white to slightly yellow crystalline solid with a melting point of approximately 50-55°C.[2] Its molecular formula is $C_7H_5BrClNO_2$, with a molar mass of 250.48 g/mol .[2][3] The core challenge in its elucidation lies in definitively confirming the 1,3,5-substitution pattern on the benzene ring and verifying the integrity of the bromomethyl group.

Our analytical strategy is designed as a convergent and self-reinforcing workflow. Each technique provides orthogonal data points that, when combined, leave no ambiguity as to the compound's identity.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the structural elucidation of the target compound.

Mass Spectrometry: The Molecular Blueprint

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) to establish the most fundamental properties: the exact mass and elemental formula. This is the first and most critical test of our hypothesized structure. The presence of both bromine and chlorine provides a highly characteristic isotopic pattern that acts as a definitive fingerprint. Electron Ionization (EI) is chosen for its ability to generate a clear molecular ion and reproducible fragmentation patterns.

Experimental Protocol: GC-HRMS Analysis

- **Sample Preparation:** Prepare a 1 mg/mL solution of the compound in dichloromethane.
- **Instrumentation:** Utilize a Gas Chromatograph coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
- **GC Conditions:**
 - Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m).
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- **MS Conditions:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 m/z.
 - Acquisition Mode: High resolution (>10,000).

Data Interpretation: Expected Results

The primary objective is to locate the molecular ion cluster and match its exact mass and isotopic distribution to the theoretical values for $C_7H_5^{79}Br^{35}ClNO_2$.

Predicted Ion/Fragment	Chemical Formula	Calculated m/z (Monoisotopic)	Key Isotopic Peaks (m/z) and Expected Ratio	Rationale for Formation
$[M]^{+\bullet}$	$C_7H_5BrClNO_2$	248.9192	248.9 (100%), 250.9 (128%), 252.9 (31%)	Molecular Ion. The complex pattern is due to the combined presence of $^{79}Br/^{81}Br$ and $^{35}Cl/^{37}Cl$.
$[M-Br]^+$	$C_7H_5ClNO_2$	169.9954	170.0 (100%), 172.0 (32%)	Loss of a bromine radical from the benzylic position, a highly favorable fragmentation pathway due to the relative weakness of the C-Br bond.
$[M-NO_2]^+$	C_7H_5BrCl	203.9263	203.9 (100%), 205.9 (128%), 207.9 (31%)	Loss of a nitro group radical.
$[C_6H_3Cl]^+$	C_6H_3Cl	110.9949	110.0 (100%), 112.0 (32%)	Subsequent loss of Br and NO_2 from the molecular ion.

The confirmation of the molecular formula via HRMS provides a high-confidence foundation upon which the subsequent spectroscopic data will be built.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.^[4] For this molecule, we are specifically looking for the characteristic vibrations of the nitro group (NO_2), the aromatic ring, and the carbon-halogen bonds. The absence of other signals (e.g., $-\text{OH}$ or C=O stretch) further validates the compound's purity and identity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the crystalline solid directly onto the ATR crystal.
- **Instrumentation:** A standard benchtop FTIR spectrometer equipped with a diamond ATR accessory.
- **Data Acquisition:**
 - Scan Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Scans: Average of 16 scans.
- **Processing:** Perform a background scan prior to sample analysis. The resulting spectrum should be baseline-corrected.

Data Interpretation: Expected Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Significance
~3100-3000	Medium-Weak	Aromatic C-H Stretch	Confirms the presence of the benzene ring.
~1545-1520	Strong	Asymmetric NO ₂ Stretch	Key diagnostic peak for the nitro group.
~1350-1335	Strong	Symmetric NO ₂ Stretch	Key diagnostic peak for the nitro group.
~1600, ~1475	Medium-Weak	Aromatic C=C Stretch	Confirms the aromatic backbone.
~880-860	Strong	C-H Out-of-plane Bending	Characteristic of a 1,3,5-trisubstituted benzene ring.
~800-600	Medium-Strong	C-Cl Stretch	Indicates the presence of the chloro substituent.
< 690	Medium	C-Br Stretch	Indicates the presence of the bromo substituent.

The two strong, sharp absorbances for the NO₂ group are the most telling features in the IR spectrum and provide definitive evidence for this functional group.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate confirmation of the molecular skeleton, detailing the precise connectivity of atoms.^{[4][5]} ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon framework. For **1-(bromomethyl)-3-chloro-5-nitrobenzene**, NMR will unequivocally confirm the 1,3,5-substitution pattern and the presence of the -CH₂Br group.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse acquisition.
 - Spectral Width: -2 to 12 ppm.
 - Relaxation Delay: 2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse acquisition (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Relaxation Delay: 2 seconds.

Data Interpretation: Predicted NMR Spectra

The electron-withdrawing nature of the chloro and nitro groups will cause the aromatic protons and carbons to be significantly deshielded (shifted to higher ppm values).

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.1-8.0	t (triplet) or m (multiplet)	1H	H-4/H-6	Proton between two electron- withdrawing groups (Cl and NO_2).
~7.9-7.8	t (triplet) or m (multiplet)	1H	H-2/H-6	Proton between the CH_2Br and Cl groups.
~7.7-7.6	t (triplet) or m (multiplet)	1H	H-2/H-4	Proton between the CH_2Br and NO_2 groups.
~4.6	s (singlet)	2H	- CH_2Br	Diagnostic singlet for the bromomethyl protons, shifted downfield by the adjacent bromine.

Note: The aromatic protons may appear as three distinct, finely coupled multiplets (triplet-like) due to small meta-couplings (^4JHH).

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~149	C-NO ₂	Carbon directly attached to the highly electron-withdrawing nitro group.
~142	C-CH ₂ Br	Quaternary carbon attached to the bromomethyl group.
~136	C-Cl	Quaternary carbon attached to the chlorine atom.
~132	C-4/C-6	Aromatic CH carbon between Cl and NO ₂ .
~128	C-2/C-6	Aromatic CH carbon between CH ₂ Br and Cl.
~122	C-2/C-4	Aromatic CH carbon between CH ₂ Br and NO ₂ .
~31	-CH ₂ Br	Aliphatic carbon of the bromomethyl group.

The combination of a 2H singlet around 4.6 ppm and three distinct aromatic proton signals, along with the seven unique carbon signals in the predicted regions, provides an airtight case for the proposed structure.

Conclusion: A Triangulated and Unambiguous Structural Confirmation

The structural elucidation of **1-(bromomethyl)-3-chloro-5-nitrobenzene** is achieved with high confidence through the systematic and logical application of modern analytical techniques.

- Mass Spectrometry confirmed the elemental formula C₇H₅BrClNO₂ via its exact mass and the unique isotopic signature of bromine and chlorine.
- Infrared Spectroscopy verified the presence of the critical nitro (NO₂) functional group with its characteristic strong stretches, alongside the aromatic C-H and C-halogen bonds.

- NMR Spectroscopy provided the definitive map of the atomic connectivity, confirming the presence of the -CH₂Br group and, most importantly, the 1,3,5-trisubstituted aromatic ring pattern.

Each piece of data independently supports the proposed structure, and collectively, they form a self-validating and unambiguous conclusion. This rigorous, multi-technique approach ensures the identity and purity of this vital chemical intermediate, upholding the principles of scientific integrity and enabling its confident use in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Bromomethyl)-3-chloro-5-nitrobenzene [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. rroij.com [rroij.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- To cite this document: BenchChem. [1-(Bromomethyl)-3-chloro-5-nitrobenzene structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1522254#1-bromomethyl-3-chloro-5-nitrobenzene-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com